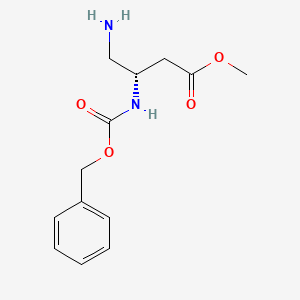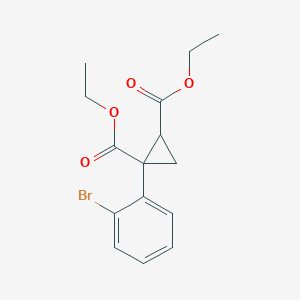
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as triethylamine and a brominating agent like cyanogen bromide. The reaction proceeds through a cyclopropanation mechanism, where the intermediate formed undergoes intramolecular nucleophilic attack to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of diethyl cyclopropane-1,2-dicarboxylate.
Oxidation: Formation of diethyl cyclopropane-1,2-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. The bromine atom also provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 1,2-dicyano-3-arylcyclopropane-1,2-dicarboxylate
- Diethyl 1,2-dicyano-3-alkylcyclopropane-1,2-dicarboxylate
Uniqueness
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts additional reactivity and allows for further functionalization.
Eigenschaften
Molekularformel |
C15H17BrO4 |
|---|---|
Molekulargewicht |
341.20 g/mol |
IUPAC-Name |
diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17BrO4/c1-3-19-13(17)11-9-15(11,14(18)20-4-2)10-7-5-6-8-12(10)16/h5-8,11H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JMFDKDBFANBYTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


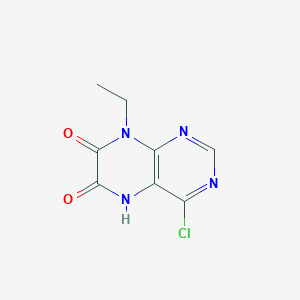
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)

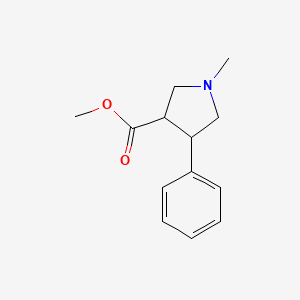
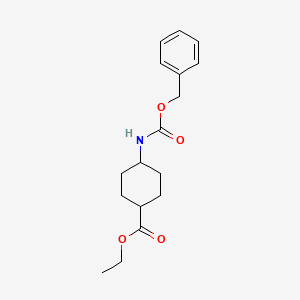
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
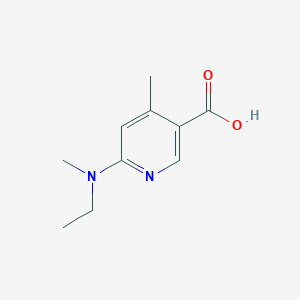
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
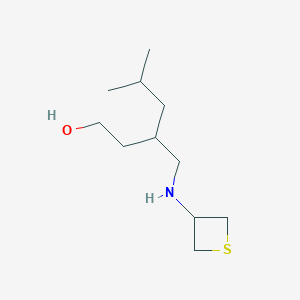
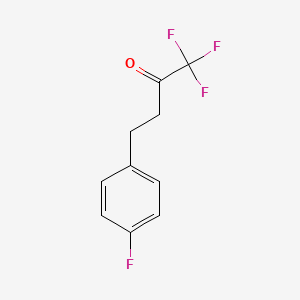

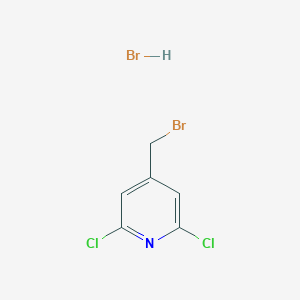
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
